

Spectroscopic and Synthetic Profile of 3-Bromomethylbenzenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name:	3-Bromomethylbenzenesulfonamide
Cat. No.:	B1287725

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for **3-Bromomethylbenzenesulfonamide**. Due to the limited availability of public experimental data for this specific compound, the spectroscopic information presented herein is predicted based on the analysis of structurally related molecules and established principles of spectroscopy. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Bromomethylbenzenesulfonamide**. These predictions are derived from the known spectroscopic behaviors of benzenesulfonamides, benzyl bromides, and related substituted aromatic compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.90	d	1H	Ar-H (ortho to -SO ₂ NH ₂)
~7.75	s	1H	Ar-H (ortho to -CH ₂ Br)
~7.50-7.60	m	2H	Ar-H (meta)
~4.90	s (broad)	2H	-SO ₂ NH ₂
~4.50	s	2H	-CH ₂ Br

Rationale for Predictions:

- Aromatic Protons (δ 7.50-7.90): The protons on the benzene ring are expected to appear in the aromatic region. The protons ortho to the electron-withdrawing sulfonamide group will be the most deshielded and appear furthest downfield. The relative positions are estimated based on substituent effects on the benzene ring.
- Sulfonamide Protons (δ ~4.90): The protons of the sulfonamide group (-SO₂NH₂) typically appear as a broad singlet. The chemical shift can vary depending on concentration and solvent.
- Bromomethyl Protons (δ ~4.50): The benzylic protons of the bromomethyl group (-CH₂Br) are deshielded by the adjacent bromine atom and the aromatic ring, typically appearing around 4.5 ppm.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~142	Quaternary Ar-C (-SO ₂ NH ₂)
~138	Quaternary Ar-C (-CH ₂ Br)
~133	Ar-CH
~129	Ar-CH
~128	Ar-CH
~126	Ar-CH
~32	-CH ₂ Br

Rationale for Predictions:

- Aromatic Carbons (δ 126-142): The carbon atoms of the benzene ring will resonate in the aromatic region. The carbons directly attached to the sulfonamide and bromomethyl groups will be quaternary and their shifts influenced by the electronegativity of the attached groups.
- Bromomethyl Carbon (δ ~32): The carbon of the bromomethyl group is expected to appear in the aliphatic region, shifted downfield due to the attached bromine atom.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3250	Medium, Broad	N-H stretching (sulfonamide)
3100-3000	Medium	Aromatic C-H stretching
1350-1310	Strong	Asymmetric SO ₂ stretching
1170-1150	Strong	Symmetric SO ₂ stretching
~1220	Medium	C-N stretching
~690	Medium-Weak	C-Br stretching

Rationale for Predictions:

- N-H Stretching (3350-3250 cm^{-1}): The N-H bonds of the primary sulfonamide will exhibit characteristic stretching vibrations in this region.[2]
- SO_2 Stretching (1350-1310 cm^{-1} and 1170-1150 cm^{-1}): The sulfonyl group gives rise to two strong, characteristic absorption bands corresponding to asymmetric and symmetric stretching.[2][3]
- C-Br Stretching (~690 cm^{-1}): The carbon-bromine bond stretch is expected to appear in the fingerprint region at a lower wavenumber.[4]

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Interpretation
251/249	Molecular ion peak $[\text{M}]^+$ (presence of Br isotopes)
170	$[\text{M} - \text{Br}]^+$
155	$[\text{M} - \text{SO}_2\text{NH}_2]^+$
91	$[\text{C}_7\text{H}_7]^+$ (tropylium ion)
77	$[\text{C}_6\text{H}_5]^+$ (phenyl cation)

Rationale for Predictions:

- Molecular Ion: The presence of bromine will result in a characteristic $\text{M}/\text{M}+2$ isotopic pattern with approximately equal intensity.
- Fragmentation: Common fragmentation pathways for benzyl bromides include the loss of the bromine radical to form a stable benzyl cation (which can rearrange to the tropylium ion at m/z 91).[5][6] For benzenesulfonamides, cleavage of the C-S bond and S-N bond are common fragmentation pathways, leading to the loss of the sulfonamide group or bromine. A notable fragmentation for aromatic sulfonamides is the loss of SO_2 .[7][8]

Synthetic Experimental Protocol

A plausible and efficient synthesis of **3-Bromomethylbenzenesulfonamide** involves a two-step process starting from 3-toluenesulfonyl chloride. The first step is the conversion of the sulfonyl chloride to 3-methylbenzenesulfonamide, followed by a free-radical bromination of the methyl group.

Step 1: Synthesis of 3-Methylbenzenesulfonamide

Reaction:

Procedure:

- In a well-ventilated fume hood, dissolve 3-toluenesulfonyl chloride (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution in an ice bath.
- Slowly add an excess of concentrated aqueous ammonia (e.g., 2-3 equivalents of NH₃) dropwise to the stirred solution. The reaction is exothermic.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
- Separate the organic layer, and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methylbenzenesulfonamide.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 3-Bromomethylbenzenesulfonamide

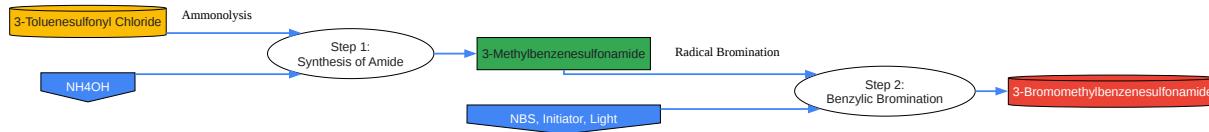
Reaction:

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzenesulfonamide (1 equivalent) in a dry, non-polar solvent such as carbon tetrachloride (CCl_4) or acetonitrile.
- Add N-bromosuccinimide (NBS) (1.05 equivalents) and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (catalytic amount, ~0.02 equivalents).
- Heat the reaction mixture to reflux. The reaction can be initiated and accelerated by irradiation with a light source (e.g., a sunlamp or a standard incandescent bulb).^[9]
- Monitor the reaction by TLC. The reaction is typically complete when the solid NBS, which is denser than the solvent, has been consumed and replaced by the less dense succinimide.
- Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
- Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- The resulting crude **3-Bromomethylbenzenesulfonamide** can be purified by column chromatography on silica gel or by recrystallization.

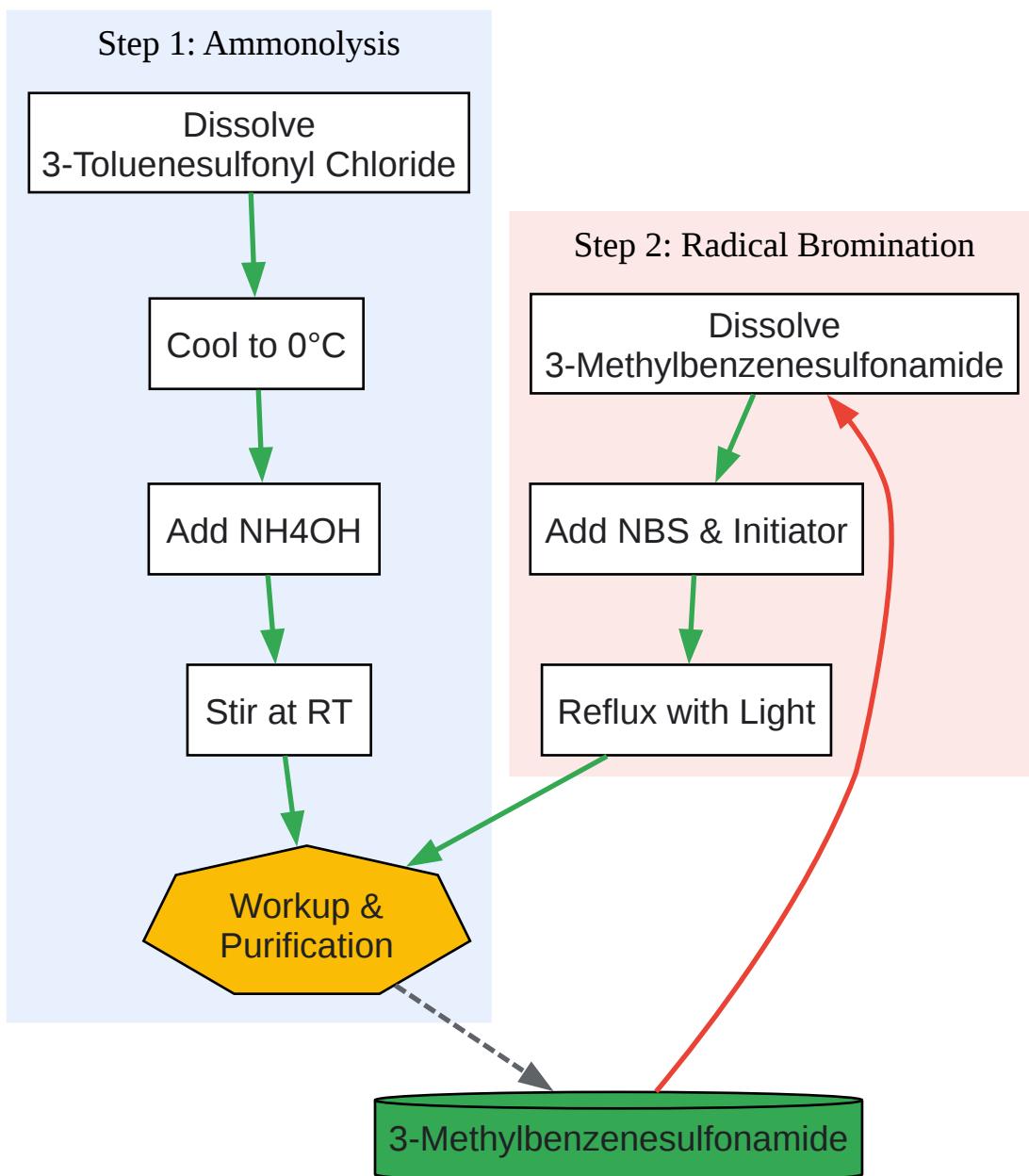
Visualizations

The following diagrams illustrate the synthetic workflow for **3-Bromomethylbenzenesulfonamide**.



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Caption: Synthetic workflow for **3-Bromomethylbenzenesulfonamide**.

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Caption: Detailed experimental workflow diagram.

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